![molecular formula C16H11F2N3O2S B7500201 N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)
N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide, commonly known as DFP-10917, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in cancer treatment. DFP-10917 belongs to the class of compounds known as thiazole carboxamides, which have been shown to exhibit potent anticancer activity.
Mécanisme D'action
The mechanism of action of DFP-10917 is not yet fully understood. However, it is believed to work by inhibiting the activity of a protein known as MTH1, which is involved in maintaining the balance of nucleotide pools in cells. By inhibiting MTH1, DFP-10917 disrupts the balance of nucleotides, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, DFP-10917 has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DFP-10917 is its potent anticancer activity, which makes it a promising candidate for cancer treatment. However, there are also several limitations to its use in lab experiments. For example, DFP-10917 is a small molecule inhibitor, which can make it difficult to deliver to cells and tissues. Additionally, the mechanism of action of DFP-10917 is not yet fully understood, which can make it difficult to interpret results from lab experiments.
Orientations Futures
There are several potential future directions for research on DFP-10917. One area of interest is the development of more effective delivery methods for the compound, which could improve its efficacy in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of DFP-10917, which could lead to the development of more potent inhibitors of MTH1. Finally, there is also interest in exploring the potential use of DFP-10917 in combination with other anticancer agents, which could improve its effectiveness in treating cancer.
Méthodes De Synthèse
DFP-10917 can be synthesized using a multi-step process involving the condensation of various starting materials. The synthesis involves the use of a variety of reagents and solvents, and requires careful control of reaction conditions to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
DFP-10917 has been extensively studied for its potential use in cancer treatment. In preclinical studies, DFP-10917 has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, DFP-10917 has been shown to be effective in inhibiting tumor growth in animal models of cancer.
Propriétés
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2S/c17-16(18)23-13-6-2-1-5-11(13)20-14(22)12-9-24-15(21-12)10-4-3-7-19-8-10/h1-9,16H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJLWMBSVUBDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CSC(=N2)C3=CN=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

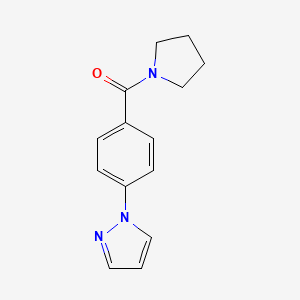
![2-[1-butyl-5-(butylsulfamoyl)benzimidazol-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B7500124.png)
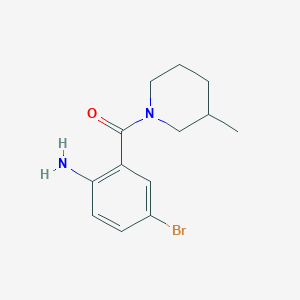
![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)
![Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)

![Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500155.png)

![2-[4-(1,5-diphenyl-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7500172.png)
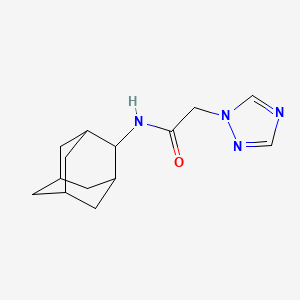
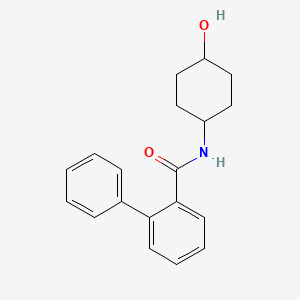

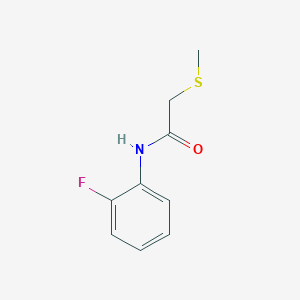
![2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)